molecular formula C4H6N2OS B14492852 3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione CAS No. 64671-50-7

3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione

Katalognummer: B14492852
CAS-Nummer: 64671-50-7
Molekulargewicht: 130.17 g/mol
InChI-Schlüssel: VLXXSIPJURSLEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione is a heterocyclic compound containing an oxadiazole ring with two methyl groups at the 3 and 4 positions and a thione group at the 5 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methyl positions.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Oxadiazole: A parent compound without the methyl and thione groups.

    3,4-Dimethyl-1,2,4-oxadiazole: Similar structure but lacks the thione group.

    1,2,4-Thiadiazole: Contains a sulfur atom in the ring instead of an oxygen atom.

Uniqueness

3,4-Dimethyl-1,2,4-oxadiazole-5(4H)-thione is unique due to the presence of both methyl groups and the thione group, which can influence its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

64671-50-7

Molekularformel

C4H6N2OS

Molekulargewicht

130.17 g/mol

IUPAC-Name

3,4-dimethyl-1,2,4-oxadiazole-5-thione

InChI

InChI=1S/C4H6N2OS/c1-3-5-7-4(8)6(3)2/h1-2H3

InChI-Schlüssel

VLXXSIPJURSLEE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=S)N1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.